trans-3-Amino-2,2-dimethylcyclobutanol
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Overview
Description
trans-3-Amino-2,2-dimethylcyclobutanol is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclobutane ring with an amino group and a hydroxyl group attached to it, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-Amino-2,2-dimethylcyclobutanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents. For example, the reduction of 2,2-dimethylcyclobutanone with a chiral amine can yield the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic reduction methods. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently for various applications.
Chemical Reactions Analysis
Types of Reactions
trans-3-Amino-2,2-dimethylcyclobutanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,2-dimethylcyclobutanone, while reduction of the amino group can produce 3-amino-2,2-dimethylcyclobutane.
Scientific Research Applications
trans-3-Amino-2,2-dimethylcyclobutanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-3-Amino-2,2-dimethylcyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Amino-2,2-dimethylcyclopropanol: A similar compound with a cyclopropane ring instead of a cyclobutane ring.
(1R,3R)-3-Amino-2,2-dimethylcyclopentanol: A similar compound with a cyclopentane ring.
Uniqueness
trans-3-Amino-2,2-dimethylcyclobutanol is unique due to its specific ring size and stereochemistry, which confer distinct chemical and biological properties. Its four-membered ring structure provides a balance between ring strain and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXIQOVWRZVXSV-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@H]1O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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